molecular formula C12H14ClN3 B1491629 4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1247821-57-3

4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole

Cat. No.: B1491629
CAS No.: 1247821-57-3
M. Wt: 235.71 g/mol
InChI Key: DJCJXCCMBARARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of a chloromethyl group and a propan-2-yl phenyl group attached to the triazole ring

Preparation Methods

The synthesis of 4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(propan-2-yl)phenyl azide and propargyl chloride.

    Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between 4-(propan-2-yl)phenyl azide and propargyl chloride, which forms the triazole ring.

    Chloromethylation: The final step involves the chloromethylation of the triazole ring to introduce the chloromethyl group.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can convert the chloromethyl group to a carboxylic acid, while reduction can convert it to a methyl group.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring. Examples include 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole.

    Chloromethyl Derivatives: Compounds with a chloromethyl group attached to different heterocyclic rings, such as chloromethylpyridine and chloromethylbenzimidazole.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(chloromethyl)-1-(4-propan-2-ylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9(2)10-3-5-12(6-4-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJXCCMBARARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.